![molecular formula C10H19NO B3027298 3-Cyclohexylmorpholine CAS No. 1270476-30-6](/img/structure/B3027298.png)
3-Cyclohexylmorpholine
Overview
Description
3-Cyclohexylmorpholine is a heterocyclic compound with the molecular formula C10H19NO . It is a valuable fine chemical that has been used in various applications .
Synthesis Analysis
The synthesis of 4-cyclohexylmorpholines has been achieved through the palladium-catalyzed direct coupling of aryl ethers and morpholines . This process involves the cleavage of the C(Ar)–O bonds to generate the corresponding cyclohexanones and subsequent reductive amination .Molecular Structure Analysis
The molecular structure of 3-Cyclohexylmorpholine consists of a six-membered ring (cyclohexane) attached to a morpholine group . The morpholine group itself is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 4-cyclohexylmorpholines is the palladium-catalyzed direct coupling of aryl ethers and morpholines . This reaction involves the cleavage of the C(Ar)–O bonds to generate the corresponding cyclohexanones and subsequent reductive amination .Physical And Chemical Properties Analysis
3-Cyclohexylmorpholine has a molecular weight of 169.264 Da . It has a density of 0.931 g/cm3, a boiling point of 239.6°C at 760 mmHg, and a flash point of 69.6°C . The compound also has a molar refractivity of 49.3 cm3, a polar surface area of 12 Å2, and a molar volume of 168.7 cm3 .Scientific Research Applications
Fine Chemical Synthesis
4-Cyclohexylmorpholines: serve as valuable fine chemicals. Researchers have developed highly efficient palladium-catalyzed methods for their synthesis. Specifically, aryl ethers (including lignin model compounds) and morpholines undergo direct coupling to yield 4-cyclohexylmorpholines . These compounds find applications in diverse areas due to their unique properties.
Solvent and Reagent
Due to its solubility in various organic solvents, 4-cyclohexylmorpholine serves as a useful reagent in synthetic chemistry. It participates in reactions involving nucleophilic substitution, cyclization, and reductive amination.
Future Directions
The synthesis of 4-cyclohexylmorpholines from the reductive coupling of aryl ethers and lignin model compounds suggests potential future directions in the field of green chemistry . The transformation of renewable lignocellulose has been recognized as an alternative strategy to relieve the excessive reliance on depleting fossil resources for the production of chemicals and fuels .
properties
IUPAC Name |
3-cyclohexylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMKKAIUIVUTTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710915 | |
Record name | 3-Cyclohexylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylmorpholine | |
CAS RN |
1270476-30-6 | |
Record name | 3-Cyclohexylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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